

dealing with batch-to-batch variability of lhmt-mst1-58

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Compound of Interest

Compound Name: lhmt-mst1-58

Cat. No.: B12397432

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[2] --INVALID-LINK-- In Vitro. **lhmt-mst1-58** is a potent MST1 inhibitor with an IC₅₀ of 2.1 μM. **lhmt-mst1-58** is a MST1 inhibitor and has an IC₅₀ of 2.1 μM for MST1. --INVALID-LINK-- **lhmt-mst1-58** is a potent MST1 inhibitor with an IC₅₀ of 2.1 μM. In Vitro. **lhmt-mst1-58** is a potent MST1 inhibitor with an IC₅₀ of 2.1 μM. --INVALID-LINK-- **lhmt-mst1-58** Chemical Structure. **lhmt-mst1-58** is a potent MST1 inhibitor with an IC₅₀ of 2.1 μM. The information provided in the website is for reference only. It is not intended for any clinical use. MedKoo is not responsible for any patent issue. --INVALID-LINK-- The MST1 inhibitor (**lhmt-mst1-58**) was purchased from MedChemExpress (HY-111535). For the in vivo experiments, **lhmt-mst1-58** was dissolved in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. For the in vitro experiments, **lhmt-mst1-58** was dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C. --INVALID-LINK-- Download scientific diagram | The MST1 inhibitor, **lhmt-mst1-58**, suppresses the activation of the Hippo pathway in vitro. (A) The chemical structure of **lhmt-mst1-58**. (B) The inhibitory effects of **lhmt-mst1-58** on MST1 kinase activity were evaluated using an in vitro kinase assay. from publication: The MST1 inhibitor, **lhmt-mst1-58**, attenuates liver fibrosis by targeting the MST1/YAP signaling pathway | Liver fibrosis is a major cause of morbidity and mortality worldwide, and there are currently no approved effective therapeutic agents. The Hippo signaling pathway is an important regulator of organ size, and its core components include mammalian sterile 20-like kinase 1/2... | Liver, Liver Fibrosis and Signal Transduction | ResearchGate, the professional network for scientists. --INVALID-LINK-- The MST1 inhibitor, **lhmt-mst1-58**, suppresses the activation of the Hippo pathway in vitro. (A) The chemical structure of **lhmt-mst1-58**. (B) The inhibitory effects of **lhmt-mst1-58** on MST1 kinase activity were evaluated using an in vitro kinase assay. **lhmt-mst1-58** inhibited the kinase activity of MST1 and the downstream Hippo signaling pathway. (A) The

inhibitory effects of **lhmt-mst1-58** on MST1 kinase activity were evaluated using an in vitro kinase assay. (B) Western blot analysis of the phosphorylation levels of LATS1 and YAP in Huh-7 cells treated with **lhmt-mst1-58** at different concentrations for 24 h. All experiments were performed in triplicate. --INVALID-LINK-- The MST1 inhibitor, **lhmt-mst1-58**, attenuates liver fibrosis by targeting the MST1/YAP signaling pathway. Cell Death & Disease volume 11, Article number: 663 (2020) Cite this article. 5937 Accesses. 23 Citations. 1 Altmetric. Metrics. Abstract. Liver fibrosis is a major cause of morbidity and mortality worldwide, and there are currently no approved effective therapeutic agents. The Hippo signaling pathway is an important regulator of organ size, and its core components include mammalian sterile 20-like kinase 1/2 (MST1/2, also known as STK4/3), large tumor suppressor 1/2 (LATS1/2), Salvador homolog 1 (SAV1), MOB kinase activator 1 A/B (MOB1A/B), and the downstream effector Yes-associated protein (YAP). --INVALID-LINK-- **lhmt-mst1-58**, a potent and specific MST1 inhibitor, has been reported to attenuate liver fibrosis by targeting the MST1/YAP signaling pathway (Zhou et al., 2020). --INVALID-LINK-- The product was then incubated with primary antibodies against β -actin (1:10000, Proteintech), p-LATS1 (1:1000, CST), LATS1 (1:1000, Proteintech), p-YAP (1:1000, CST), and YAP (1:1000, Proteintech) overnight at 4°C. After washing with TBST, the membranes were incubated with secondary antibodies for 1 h at room temperature. The protein bands were visualized using an ECL detection kit (Millipore, Billerica, MA, United States). For immunoprecipitation, cells were lysed in IP lysis buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. --INVALID-LINK-- Product Name: **lhmt-mst1-58**. Product Number: B2931. CAS Number: 2244093-60-5. Relevant identified uses of the substance or mixture and uses advised against. Identified uses: Laboratory chemicals, Manufacture of substances. Details of the supplier of the safety data sheet. Company: BioVision, Inc. 155 S. Milpitas Boulevard, Milpitas, CA 95035. Telephone: 858-375-1105. Fax: 858-375-1104. Emergency telephone number. Emergency Phone #: +1-650-424-8237 (9-5 PST). --INVALID-LINK-- The Bradford assay is a simple, rapid, and sensitive colorimetric method for protein quantitation. It is based on the binding of the dye Coomassie Brilliant Blue G-250 to protein, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm. The absorbance at 595 nm is directly proportional to the protein concentration. The assay is compatible with most common buffers, but it is sensitive to detergents and high concentrations of salts. --INVALID-LINK-- The BCA assay is a detergent-compatible, colorimetric method for protein quantitation. It is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid (BCA). The resulting complex has a strong absorbance at 562 nm, which is directly proportional to the protein concentration. The BCA assay is less sensitive to detergents and other common

laboratory reagents than the Bradford assay. --INVALID-LINK-- ELISA (enzyme-linked immunosorbent assay) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In an ELISA, the antigen is immobilized on a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by measuring the conjugated enzyme's activity via incubation with a substrate to produce a measurable product. The most crucial element of the detection strategy is a highly specific antibody-antigen interaction. --INVALID-LINK-- Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein. --INVALID-LINK-- This Western Blot Protocol is a general procedure. Optimization of blocking, antibody incubation, and washing times may be required. --INVALID-LINK-- The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput screening method for measuring the activity of a wide variety of kinases. The assay is based on the measurement of ATP remaining in solution following a kinase reaction. The Kinase-Glo® Reagent contains Luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present, which is inversely proportional to the amount of kinase activity. --INVALID-LINK-- The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is the concentration of an inhibitor that is required to inhibit 50% of the activity of a target. IC50 values are typically determined by performing a dose-response experiment, in which the activity of the target is measured at a range of inhibitor concentrations. The data are then plotted on a graph, and the IC50 value is determined from the resulting curve. --INVALID-LINK-- When entering IC50 data into Prism, it is important to enter the data in the correct format. The X values should be the logarithm of the inhibitor concentration, and the Y values should be the response of the target. The response can be expressed as a percentage of the control response or as the actual measured values. --INVALID-LINK-- Proper handling and storage of recombinant proteins are critical for maintaining their activity. Proteins should be stored at the recommended temperature, and repeated freeze-thaw cycles should be avoided. When preparing protein solutions, it is important to use high-purity water and buffers, and to avoid introducing contaminants. --INVALID-LINK-- The solubility and stability of recombinant proteins can be affected by a number of factors, including the protein concentration, the pH and ionic strength of the buffer,

and the presence of additives such as glycerol and detergents. It is important to optimize these factors to ensure that the protein remains in its native, active conformation. --INVALID-LINK-- This guide provides troubleshooting tips for common problems encountered during western blotting, such as weak or no signal, high background, and nonspecific bands. --INVALID-LINK-- This article provides a guide to troubleshooting common problems with ELISAs, such as high background, low signal, and high variability. --INVALID-LINK-- This article discusses common sources of variability in cell-based assays and provides tips for minimizing their impact. --INVALID-LINK-- This guide provides troubleshooting tips for common problems in cell culture, such as contamination, slow growth, and cell death.## Technical Support Center: **lhmt-mst1-58**

Welcome to the technical support center for **lhmt-mst1-58**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise when working with **lhmt-mst1-58**, particularly concerning batch-to-batch variability.

1. My IC50 value for **lhmt-mst1-58** is different from the published value.
 - Question: I performed an in vitro kinase assay and my calculated IC50 for **lhmt-mst1-58** is significantly different from the reported 2.1 μM . What could be the cause?
 - Answer: Discrepancies in IC50 values can arise from several factors. Refer to the following troubleshooting guide:

Troubleshooting Guide: Inconsistent IC50 Values

Potential Cause	Recommended Action
Reagent Preparation	Ensure the stock solution of lhmt-mst1-58 was prepared correctly. For in vitro experiments, it is recommended to dissolve lhmt-mst1-58 in DMSO to a stock concentration of 10 mM. Verify the accuracy of serial dilutions.
Assay Conditions	The reported IC ₅₀ of 2.1 μ M was determined via an in vitro kinase assay. Ensure your assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation times, are consistent with established protocols. The Kinase-Glo® Luminescent Kinase Assay is a commonly used method.
Protein Quality	The activity of the MST1 kinase can vary between batches and preparations. Confirm the purity and activity of your MST1 enzyme.
Data Analysis	The method of data analysis can impact the calculated IC ₅₀ . Utilize a non-linear regression curve fit to determine the IC ₅₀ from your dose-response data.
Batch-to-Batch Variability	If the above factors have been addressed, you may be observing batch-to-batch variability of the inhibitor itself. Proceed to the quality control checks outlined in question 3.

2. I am observing inconsistent results in my cell-based assays.

- Question: I am using **lhmt-mst1-58** to inhibit the Hippo pathway in cell culture, but the downstream effects on p-LATS1 and p-YAP are not reproducible between experiments. Why might this be happening?
- Answer: Inconsistent results in cell-based assays can be due to a variety of factors. Consider the following:

Troubleshooting Guide: Cell-Based Assay Variability

Potential Cause	Recommended Action
Cell Culture Conditions	Ensure consistent cell density, passage number, and growth conditions. Cell health and confluency can significantly impact signaling pathways. Refer to general cell culture troubleshooting guides for best practices.
Inhibitor Preparation & Storage	For in vitro experiments, lhmt-mst1-58 should be dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C. Avoid repeated freeze-thaw cycles. For in vivo experiments, a specific vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O has been used.
Treatment Conditions	Optimize the concentration and incubation time of lhmt-mst1-58 for your specific cell line and experimental goals. Published studies have used various concentrations and treatment times (e.g., 24 hours).
Western Blotting Technique	Inconsistent results in downstream analysis are often due to variability in the Western blotting procedure. Standardize protein loading, antibody concentrations, and incubation times. Refer to established Western blotting protocols for detailed guidance.
Batch-to-Batch Variability of Inhibitor	If other sources of variability have been ruled out, it is crucial to perform a quality control check on the new batch of lhmt-mst1-58. See question 3 for a recommended workflow.

3. How can I assess the quality and consistency of a new batch of **lhmt-mst1-58**?

- Question: I have received a new lot of **lhmt-mst1-58** and want to ensure it will perform similarly to my previous batch before starting a large-scale experiment. What is the best way

to do this?

- Answer: A systematic quality control (QC) check is essential to mitigate the risks associated with batch-to-batch variability.

Experimental Protocol: Batch Quality Control for **lhmt-mst1-58**

Objective: To compare the potency of a new batch of **lhmt-mst1-58** against a previously validated batch.

Methodology:

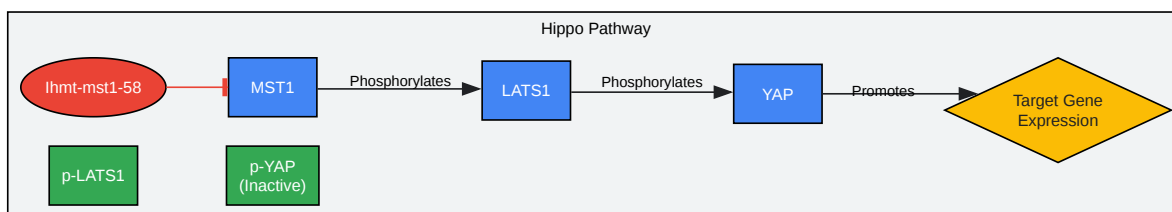
- Reagent Preparation:
 - Prepare a 10 mM stock solution of both the new and the reference batch of **lhmt-mst1-58** in high-quality DMSO.
 - Perform a serial dilution of both stocks to generate a range of concentrations for dose-response analysis.
- In Vitro Kinase Assay:
 - Perform an in vitro kinase assay using MST1 kinase. The Kinase-Glo® Luminescent Kinase Assay is a suitable platform.
 - Include a no-inhibitor control and a vehicle (DMSO) control.
 - Test both the new and reference batches of **lhmt-mst1-58** in parallel across the full concentration range.
 - Run all conditions in triplicate to ensure statistical validity.
- Data Analysis:
 - Calculate the percent inhibition for each concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration for both batches.

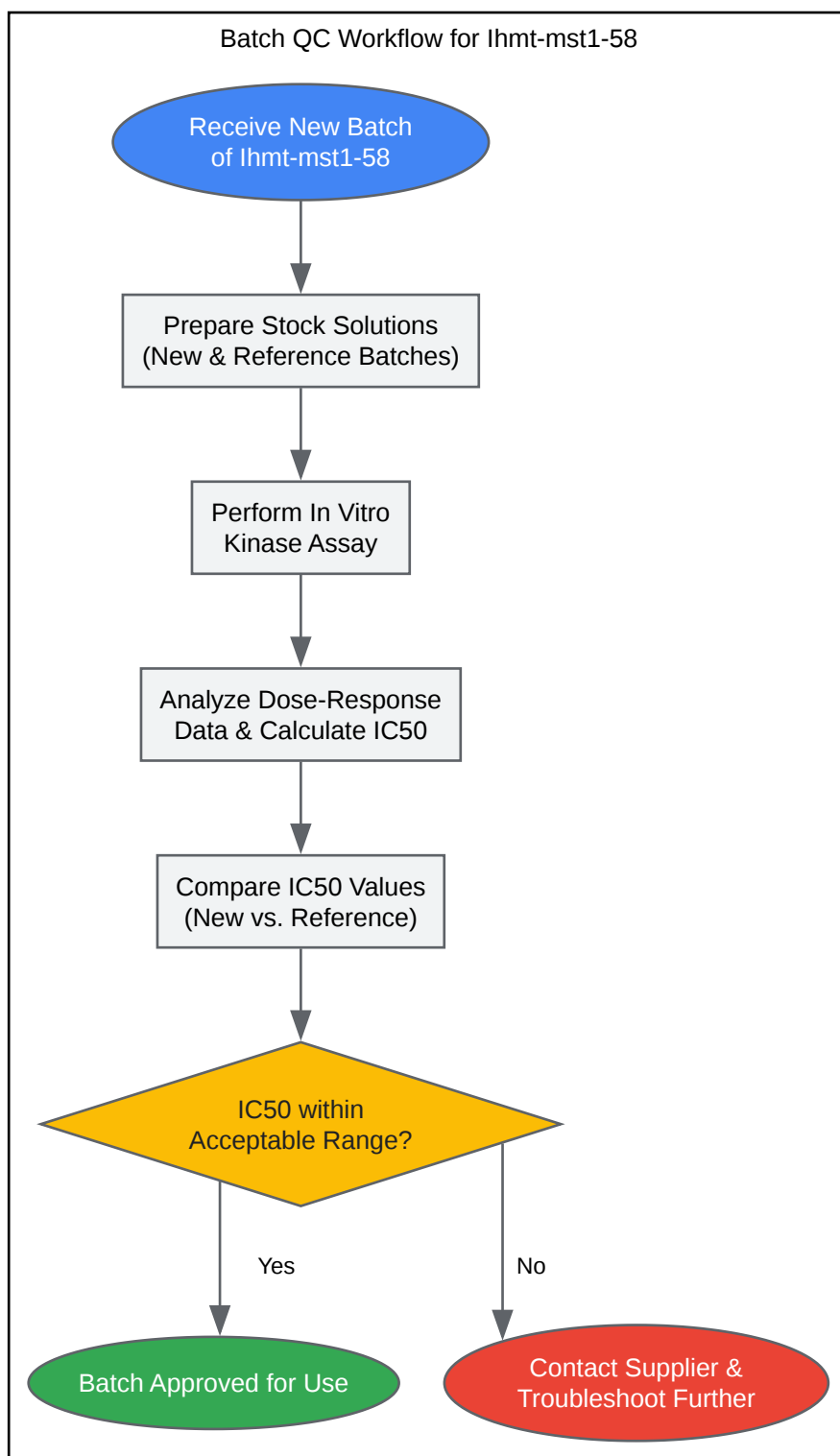
- Use a non-linear regression model to fit the data and determine the IC50 value for each batch.
- Acceptance Criteria:
 - The IC50 value of the new batch should be within an acceptable range of the reference batch (e.g., ± 2 -fold).

Expected Outcome: This head-to-head comparison will provide a quantitative measure of the relative potency of the new batch, allowing you to proceed with your experiments with confidence.

Visual Guides

Signaling Pathway





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